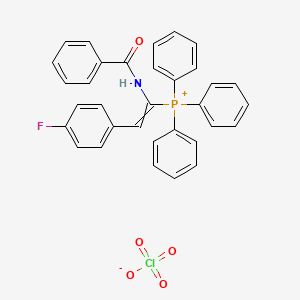
(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate is a useful research compound. Its molecular formula is C33H26ClFNO5P and its molecular weight is 602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate is the mitochondria . The triphenylphosphonium (TPP) cation has been widely used as a carrier for mitochondria-targeting molecules .
Mode of Action
The compound interacts with its target, the mitochondria, by accumulating in it due to the TPP module . This accumulation leads to a series of reactions that result in the disruption of normal mitochondrial function .
Biochemical Pathways
The compound affects the mitochondrial oxidative phosphorylation and glycolysis pathways . The disruption to these pathways is involved in the antitumor mechanism of these compounds .
Pharmacokinetics
Similar compounds have been shown to have poor oral bioavailability due to severe first-pass metabolic reactions .
Result of Action
The compound’s action results in significant damage to the cell structure and functions . This damage is primarily attributed to the compound’s ability to damage the membrane, as well as uncoupling activity and inhibition of fungal respiration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of perchlorate in the environment can affect the compound’s action . .
Análisis Bioquímico
Biochemical Properties
The (Z)-(1-benzamido-2-(4-fluorophenyl)vinyl)triphenylphosphonium perchlorate plays a role in biochemical reactions, particularly those involving the formation of C-N bonds . The compound interacts with hydroxyl groups to form alkoxy triphenylphosphonium ions, which are then trapped by azoles or amides to construct C-N bonds . The nature of these interactions is primarily electrochemical .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the generation of a radical cation through the anodic oxidation of triphenylphosphine . This radical cation then reacts with hydroxyl groups to form alkoxy triphenylphosphonium ions . These ions are subsequently trapped by azoles or amides to construct C-N bonds .
Propiedades
IUPAC Name |
[1-benzamido-2-(4-fluorophenyl)ethenyl]-triphenylphosphanium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25FNOP.ClHO4/c34-28-23-21-26(22-24-28)25-32(35-33(36)27-13-5-1-6-14-27)37(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;2-1(3,4)5/h1-25H;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUINMFHMSQUSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26ClFNO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)
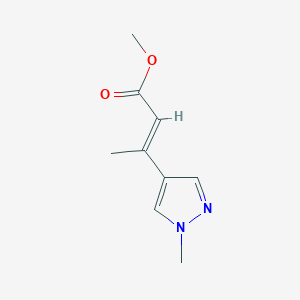
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)
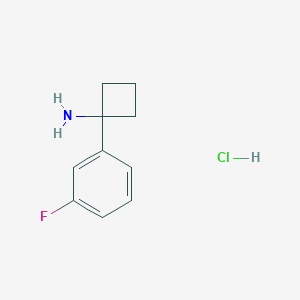
![3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2899165.png)
![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)
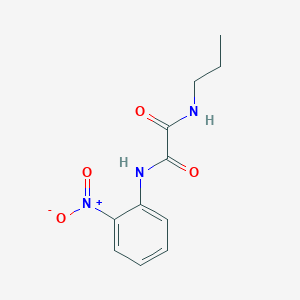
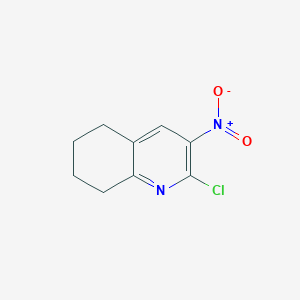
![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)
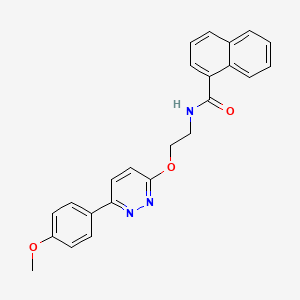
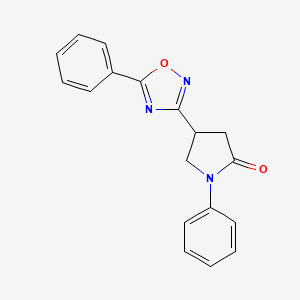
![N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2899178.png)
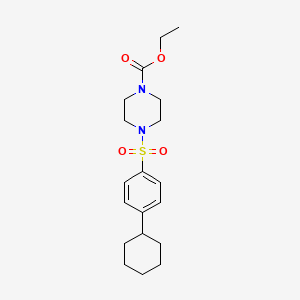
![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2899181.png)
